Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNLXXXMXAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696537 | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165530-45-0 | |
| Record name | 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165530-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Alkylation Protocol
The most common method involves the alkylation of tert-butyl piperazine-1-carboxylate with 1-bromo-3-chloropropane. In a representative procedure, tert-butyl piperazine-1-carboxylate (0.91 g, 5 mmol) and 1-bromo-3-chloropropane (1.57 g, 10 mmol) are combined in an aprotic solvent such as toluene or methanol. The reaction proceeds at room temperature for 12–24 hours, yielding the product as a colorless oil after purification via column chromatography.
Key data:
Catalytic Hydrogenation Approach
An alternative method employs catalytic hydrogenation to enhance regioselectivity. Tert-butyl piperazine-1-carboxylate (700 mg, 2.27 mmol) and 1-bromo-3-chloropropane are dissolved in methanol (15 mL) with 10% palladium on carbon (200 mg). Hydrogen gas is introduced via a latex valve bladder overnight, followed by filtration through Celite and solvent removal. This method achieves a 95% yield, though scalability may be limited by catalyst costs.
Comparative Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Pd/C : Enhances yield (95%) but introduces complexity in catalyst recovery.
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Uncatalyzed Reactions : Simpler setup but lower yields (32%) due to competing elimination pathways.
Mechanistic Insights and Side Reactions
The alkylation proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Competing reactions include:
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Over-alkylation : Excess 1-bromo-3-chloropropane may lead to bis-alkylated products.
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Elimination : Formation of allylic chlorides at elevated temperatures.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR : The tert-butyl group’s singlet at δ 1.43 ppm and the chloropropyl chain’s triplet at δ 3.58 ppm confirm successful alkylation.
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Mass Spectrometry : The molecular ion peak at m/z 263 aligns with the expected molecular formula C12H23ClN2O2.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted piperazines depending on the nucleophile used.
Oxidation and reduction: Products vary based on the specific oxidizing or reducing agent and conditions.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate and active compound in drug development. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic areas.
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that piperazine derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition can potentially reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's pathology .
Antidepressant Activity
Piperazine derivatives are often investigated for their antidepressant effects. The structural similarity of this compound to known antidepressants positions it as a candidate for further exploration in treating mood disorders. Studies have suggested that modifying the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .
Data Table: Comparative Analysis of Piperazine Derivatives
Case Study 1: Neuroprotective Effects
In vitro studies have demonstrated that piperazine derivatives can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. The compound's ability to modulate inflammatory responses in astrocytes was highlighted, suggesting a mechanism through which it could exert neuroprotective effects .
Case Study 2: Antidepressant Efficacy
A study focusing on the synthesis of various piperazine derivatives, including this compound, evaluated their effects on serotonin receptor binding. Results indicated that certain modifications to the piperazine structure significantly increased binding affinity, correlating with enhanced antidepressant-like behavior in animal models .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound’s effects are mediated through pathways involving nucleophilic substitution, where the chlorine atom is replaced by other functional groups, leading to the formation of active derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with analogues differing in substituents on the piperazine ring or side chains. Key examples include:
Key Observations :
- Chloropropyl vs. Aminopropyl: The 3-chloropropyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas the 3-aminopropyl analogue (A800994) is more suited for conjugation via carbodiimide chemistry .
- Aromatic vs. Aliphatic Substituents: Compounds with benzoyl or heterocyclic substituents (e.g., triazinoisoquinoline) exhibit enhanced binding to aromatic residues in enzymes, as seen in kinase inhibitors .
Stability and Reactivity
- Target Compound: No direct stability data are reported, but related Boc-piperazines with halogenated alkyl chains (e.g., 3-chloropropyl) are stable under standard storage conditions .
- Degradation in Acidic Media : Compounds like tert-butyl 4-(fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid, whereas the chloropropyl variant’s stability remains unstudied .
- Reactivity: The chloropropyl group undergoes SN2 reactions, as demonstrated in the synthesis of quinolone derivatives (e.g., int-21) via Pd-catalyzed cross-coupling .
Biological Activity
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate (CAS: 154907-65-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C_{13}H_{18}ClN_{3}O_{2}
- Molecular Weight : 273.75 g/mol
This compound features a piperazine ring substituted with a tert-butyl group and a chloropropyl chain, which may influence its interaction with biological targets.
This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may act as a selective modulator of these receptors, potentially leading to effects on mood and anxiety levels.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism involves modulation of the serotonergic system, which is crucial in mood regulation.
Neuroprotective Properties
Research has shown that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotection | Reduced oxidative stress | |
| Receptor Modulation | Selective serotonin receptor binding |
Table 2: Case Studies on Biological Effects
Case Studies and Research Findings
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry highlighted that compounds structurally related to this compound showed significant antidepressant activity in rodent models. The study utilized the forced swim test to measure behavioral changes indicative of antidepressant effects, revealing a marked decrease in immobility time compared to controls .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of this compound against oxidative stress. Using cultured neuronal cells exposed to hydrogen peroxide, researchers found that treatment with this compound significantly increased cell survival rates, suggesting potential therapeutic applications in neurodegenerative disorders .
- Receptor Interaction Studies : Binding assays conducted to evaluate the interaction of this compound with various serotonin receptor subtypes revealed selective binding profiles, indicating its potential as a targeted therapeutic agent in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
